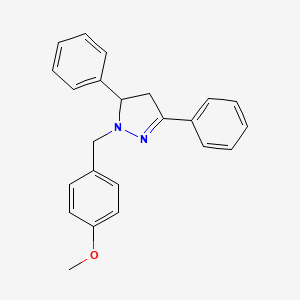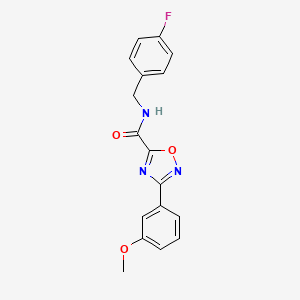![molecular formula C27H29N3O5S B11073309 N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]biphenyl-2-carboxamide](/img/structure/B11073309.png)
N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]biphenyl-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-MORPHOLIN-4-YL-3-(MORPHOLIN-4-YLSULFONYL)PHENYL]BIPHENYL-2-CARBOXAMIDE is a complex organic compound characterized by the presence of morpholine rings and a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-MORPHOLIN-4-YL-3-(MORPHOLIN-4-YLSULFONYL)PHENYL]BIPHENYL-2-CARBOXAMIDE typically involves multiple steps, including sulfonylation, amidation, and the formation of morpholine rings. The key steps in the synthesis include:
Sulfonylation: Introduction of the sulfonyl group to the phenyl ring.
Amidation: Formation of the amide bond between the biphenyl and the morpholine-substituted phenyl ring.
Morpholine Ring Formation: Cyclization to form the morpholine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.
Purification: Techniques such as recrystallization, chromatography, and distillation to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-MORPHOLIN-4-YL-3-(MORPHOLIN-4-YLSULFONYL)PHENYL]BIPHENYL-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[4-MORPHOLIN-4-YL-3-(MORPHOLIN-4-YLSULFONYL)PHENYL]BIPHENYL-2-CARBOXAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-MORPHOLIN-4-YL-3-(MORPHOLIN-4-YLSULFONYL)PHENYL]BIPHENYL-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Altering receptor function and signaling pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-MORPHOLIN-4-YL-5-(MORPHOLIN-4-YLSULFONYL)PHENYL]HYDRAZINECARBOTHIOAMIDE
- 3-METHOXY-4-(MORPHOLIN-4-YL)ANILINE
Uniqueness
N-[4-MORPHOLIN-4-YL-3-(MORPHOLIN-4-YLSULFONYL)PHENYL]BIPHENYL-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of multiple morpholine rings and a biphenyl backbone
Propiedades
Fórmula molecular |
C27H29N3O5S |
|---|---|
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
N-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)-2-phenylbenzamide |
InChI |
InChI=1S/C27H29N3O5S/c31-27(24-9-5-4-8-23(24)21-6-2-1-3-7-21)28-22-10-11-25(29-12-16-34-17-13-29)26(20-22)36(32,33)30-14-18-35-19-15-30/h1-11,20H,12-19H2,(H,28,31) |
Clave InChI |
QDZKCXFRROLDQB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4)S(=O)(=O)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Benzo[1,4]oxazin-3-one, 4-(2-morpholin-4-yl-2-oxoethyl)-](/img/structure/B11073254.png)
![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B11073255.png)
![methyl 3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-4-carboxylate](/img/structure/B11073259.png)
![N-[2-(2-phenylacetyl)phenyl]propanamide](/img/structure/B11073266.png)
![3-(4-Chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B11073268.png)
acetate](/img/structure/B11073276.png)

![N-[2-(1-adamantyloxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B11073285.png)
![ethyl (4-{[(2-fluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11073291.png)
![3-butyryl-4-[(2-hydroxyethyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B11073294.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4-difluorophenyl)ethanone](/img/structure/B11073296.png)
![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11073302.png)

